2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
This compound features a benzimidazole core linked via an ethanone bridge to a piperazine ring, which is further substituted with a pyridazine moiety bearing a 4-ethoxyphenyl group. For instance, refluxing benzimidazole derivatives with piperazine-containing intermediates in ethanol or other polar solvents is a common strategy . The pyridazine-ethoxyphenyl substituent may be introduced via Suzuki-Miyaura cross-coupling or similar methods, though specific details are absent in the evidence.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-2-33-20-9-7-19(8-10-20)21-11-12-24(28-27-21)29-13-15-30(16-14-29)25(32)17-31-18-26-22-5-3-4-6-23(22)31/h3-12,18H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPAGQDTXBWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone , identified by its CAS number 202189-77-3, belongs to a class of benzimidazole derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 516.72 g/mol. The structural complexity allows for interactions with various biological targets, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzimidazole derivatives similar to this compound. For instance, a study reported that compounds with a benzimidazole core exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.47 μM to 0.54 μM, indicating potent inhibitory effects on cell proliferation .
Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By blocking the ATP binding site, these compounds prevent cancer cell division and induce apoptosis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . Research indicates that benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated an MIC (minimum inhibitory concentration) of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .
Study 1: Anticancer Efficacy
In a controlled experiment involving tumor-bearing mice treated with similar benzimidazole derivatives, significant suppression of tumor growth was observed. The results indicated that treatment led to reduced tumor size compared to control groups, highlighting the potential of these compounds in cancer therapy .
Study 2: Antimicrobial Effects
A study focusing on the antimicrobial activity of related compounds found that certain derivatives exhibited strong inhibitory action against multiple bacterial strains. The effectiveness was measured through zone of inhibition tests and MIC determinations, confirming their potential as therapeutic agents against infections .
Data Summary
Comparison with Similar Compounds
Structural Similarities
- Benzimidazole-Piperazine Core: The target compound shares this scaffold with ’s 2-[4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol and ’s bibenzoimidazole derivatives (e.g., Fig. 96). These structures highlight the prevalence of benzimidazole-piperazine hybrids in medicinal chemistry, often associated with receptor-binding capabilities .
- Pyridazine vs. Pyridine/Thiadiazole : Unlike ’s pyridinyl and ’s imidazothiadiazole substituents, the target compound’s pyridazine-ethoxyphenyl group may enhance π-π stacking interactions or modulate solubility .
Pharmacological Divergence
- Antifungal vs.
- Patent Compounds : and describe piperazine-containing imidazothiadiazoles and benzimidazoles with undisclosed therapeutic uses, suggesting broad applicability of such scaffolds in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
